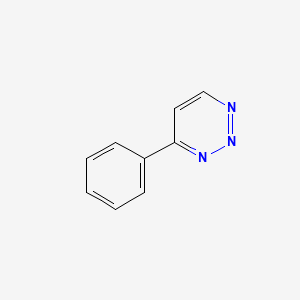

1,2,3-Triazine, 4-phenyl-

Description

BenchChem offers high-quality 1,2,3-Triazine, 4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Triazine, 4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

99214-46-7 |

|---|---|

Molecular Formula |

C9H7N3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

4-phenyltriazine |

InChI |

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-7-10-12-11-9/h1-7H |

InChI Key |

YUXBNNVWBUTOQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

4-Phenyl-1,2,3-Triazine: Technical Profile and Synthetic Guide

Executive Summary

4-Phenyl-1,2,3-triazine (C₉H₇N₃) represents a specialized class of electron-deficient azadienes utilized primarily in high-precision heterocyclic synthesis and emerging bioorthogonal applications.[1] Unlike its symmetrical isomer (1,3,5-triazine) or the more common 1,2,4-triazine, the 1,2,3-isomer is characterized by a contiguous nitrogen system that imparts unique reactivity—specifically, a high susceptibility to Inverse Electron Demand Diels-Alder (IEDDA) reactions followed by retro-Diels-Alder nitrogen extrusion. This guide details the structural properties, validated synthesis protocols, and mechanistic utility of 4-phenyl-1,2,3-triazine for research and drug development applications.

Chemical Structure and Physicochemical Properties[1][2][3][4][5][6][7][8]

The 1,2,3-triazine core is a planar, aromatic system. The clustering of three nitrogen atoms creates a significant dipole and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly electrophilic.

Structural Data

| Property | Value / Description |

| IUPAC Name | 4-Phenyl-1,2,3-triazine |

| CAS Number | 99214-46-7 |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| Electronic Character | Electron-deficient azadiene (diene for IEDDA) |

| Aromaticity | Aromatic, but less stable than benzene or pyridine due to N-N repulsion |

| Key Reactivity | Cycloaddition (IEDDA), Thermal Nitrogen Extrusion |

Spectroscopic Profile (Diagnostic)

-

¹H NMR (CDCl₃): The triazine ring protons (H-5 and H-6) are highly deshielded due to the adjacent nitrogen atoms, typically appearing as doublets in the δ 8.5 – 9.2 ppm range. The phenyl protons appear as multiplets in the standard aromatic region (δ 7.4 – 8.2 ppm ).

-

¹³C NMR: Ring carbons are significantly deshielded, often appearing >150 ppm.

-

Mass Spectrometry: Molecular ion [M]⁺ at m/z 157.[2] Characteristic fragmentation involves loss of N₂ ([M-28]⁺).

Validated Synthesis Protocol

Method: Oxidative Rearrangement of 1-Amino-4-phenylpyrazole Rationale: Direct synthesis of the 1,2,3-triazine ring is challenging due to its thermal instability. The most reliable laboratory method involves the oxidative expansion of N-aminopyrazoles. This route avoids the handling of explosive cyclopropenyl azides, which is the alternative classical method.

Reagents & Equipment

-

Precursor: 1-Amino-4-phenylpyrazole (prepared via N-amination of 4-phenylpyrazole).

-

Oxidant: Lead Tetraacetate (LTA) (Pb(OAc)₄). Note: LTA is toxic; handle in a fume hood.

-

Solvent: Dichloromethane (DCM) or Benzene (anhydrous).

-

Atmosphere: Inert gas (Argon or Nitrogen).

Step-by-Step Protocol

-

Preparation: Dissolve 1-amino-4-phenylpyrazole (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

-

Oxidation: Cool the solution to 0°C. Add Lead Tetraacetate (LTA) (1.1 equiv) portion-wise over 15 minutes. The solution will typically turn dark.

-

Mechanistic Insight: LTA oxidizes the exocyclic amine to a nitrene-like intermediate (or diazenium species), which undergoes electrocyclic ring expansion to form the 1,2,3-triazine core.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (silica gel) for the disappearance of the starting pyrazole.

-

Workup: Filter the reaction mixture through a pad of Celite to remove lead salts. Wash the filtrate with saturated NaHCO₃ solution to remove acetic acid byproducts, then with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at low temperature (< 40°C).

-

Critical Control Point: 1,2,3-Triazines can be thermally labile. Avoid high temperatures during evaporation.

-

Purify via flash column chromatography on silica gel (typically Ethyl Acetate/Hexane gradient).

-

Reactivity & Mechanism: Inverse Electron Demand Diels-Alder (IEDDA)[3]

The defining feature of 4-phenyl-1,2,3-triazine is its ability to act as an electron-deficient diene. It reacts with electron-rich dienophiles (e.g., enamines, ynamines, or strained alkynes like BCN/TCO) to yield substituted pyridines.

Mechanism Workflow

-

Cycloaddition: The electron-rich dienophile attacks the electron-poor triazine ring across C4 and N1 (or C6/N3 depending on sterics/electronics) in a [4+2] fashion.

-

Nitrogen Extrusion: The resulting bicyclic intermediate is unstable and spontaneously extrudes nitrogen gas (N₂) via a retro-Diels-Alder mechanism.

-

Aromatization: The intermediate rearranges (often losing a small molecule like an amine if an enamine was used) to form a stable pyridine derivative.

Visualization of the Pathway

Caption: The IEDDA reaction pathway of 4-phenyl-1,2,3-triazine, highlighting the critical nitrogen extrusion step that drives the formation of stable pyridine derivatives.

Applications in Drug Discovery & Bioorthogonal Chemistry

While 1,2,4,5-tetrazines are the "gold standard" for rapid bioorthogonal labeling, 1,2,3-triazines offer a complementary profile:

-

Tunable Kinetics: 1,2,3-Triazines generally react slower than tetrazines but faster than standard azides. This allows for dual-labeling strategies where a tetrazine and a triazine can be used simultaneously to target different biomarkers without cross-reactivity.

-

Stability: 4-Phenyl-1,2,3-triazine is more stable in physiological media than some highly reactive tetrazines, reducing background degradation during long incubation times.

-

Fragment-Based Drug Design: The IEDDA reaction converts the triazine core into a pyridine. This "transformable" pharmacophore allows researchers to assemble complex pyridine-based drugs (a common motif in FDA-approved therapeutics) under mild conditions late in the synthetic sequence.

References

-

Boger, D. L., et al. "Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines." Journal of the American Chemical Society. Explores the scope and substituent effects of 1,2,3-triazine cycloadditions.

-

Neunhoeffer, H. "The Chemistry of 1,2,3-Triazines."[1] Comprehensive Heterocyclic Chemistry II. Detailed review of synthesis and properties.

-

Prescher, J. A., et al. "Bioorthogonal Chemistry: Strategies and Recent Developments." Chemical Reviews. Contextualizes azadienes in bioorthogonal labeling.

-

PubChem Compound Summary. "1,2,3-Triazine, 4-phenyl-." National Center for Biotechnology Information.

Sources

4-phenyl-1,2,3-triazine CAS number and safety data sheet (SDS)

An In-Depth Technical Guide to 4-Phenyl-1,2,3-triazine

Introduction

The 1,2,3-triazine scaffold, a six-membered aromatic ring containing three contiguous nitrogen atoms, represents a unique class of heterocyclic compounds. These structures are of significant interest to researchers due to their inherent reactivity, driven by the energetically favorable extrusion of molecular nitrogen (N₂) upon thermal or photochemical stimulation. This guide focuses on 4-phenyl-1,2,3-triazine, providing a comprehensive overview of its chemical identity, synthesis, characterization, reactivity, and safety considerations. As a Senior Application Scientist, the following narrative is designed to blend established chemical principles with practical, field-proven insights for professionals in chemical research and drug development.

Chemical Identity and Physicochemical Properties

4-Phenyl-1,2,3-triazine is identified by the CAS Number 99214-46-7.[1] Its structure consists of a 1,2,3-triazine ring substituted with a phenyl group at the 4-position. This substitution significantly influences the molecule's stability and electronic properties compared to the unsubstituted parent heterocycle.

A summary of its key computed properties is presented below. It is crucial to note that experimental data for this specific compound is sparse, and many values are derived from computational models.

| Property | Value | Source |

| CAS Number | 99214-46-7 | PubChem[1] |

| Molecular Formula | C₉H₇N₃ | PubChem[1] |

| Molecular Weight | 157.17 g/mol | PubChem[1] |

| IUPAC Name | 4-phenyltriazine | PubChem[1] |

| SMILES | C1=CC=C(C=C1)C2=NN=NC=C2 | PubChem[1] |

| InChIKey | YUXBNNVWBUTOQZ-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of 1,2,3-triazines is less common than that of their 1,2,4- and 1,3,5-isomers due to the inherent instability of the N-N-N linkage.[2] However, specific methods have been developed that leverage unique precursors to access this scaffold. One effective strategy involves the cyclization of diazido-alkenoates.

The causality behind this choice of precursor is rooted in the need to construct the unstable triazine core under mild conditions. The (Z)-4-aryl-2,4-diazido-2-alkenoate precursor contains the necessary arrangement of atoms, and the presence of two azide groups provides a facile pathway for intramolecular cyclization and nitrogen elimination, driven by the formation of the aromatic triazine ring.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-triazine

This protocol is adapted from established methodologies for substituted 1,2,3-triazines.[3]

Step 1: Synthesis of (Z)-ethyl 2,4-diazido-4-phenylbut-2-enoate

-

To a solution of ethyl benzoylacetate in a suitable aprotic solvent (e.g., acetonitrile), add a diazotransfer reagent (e.g., triflyl azide) and a non-nucleophilic base (e.g., DBU) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the diazido precursor. Self-validation: The presence of two distinct azide stretches in the IR spectrum (around 2100 cm⁻¹) confirms the successful diazotization.

Step 2: Cyclization to Ethyl 6-phenyl-1,2,3-triazine-4-carboxylate

-

Dissolve the purified diazido precursor in an appropriate solvent like THF.

-

Add a mild base (e.g., potassium carbonate) to the solution.

-

Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by the evolution of N₂ gas and TLC analysis.[3]

-

Upon completion, filter the mixture and concentrate the filtrate. The resulting crude product is the triazine carboxylate.

Step 3: Decarboxylation to 4-Phenyl-1,2,3-triazine

-

The crude ethyl 6-phenyl-1,2,3-triazine-4-carboxylate is subjected to saponification using aqueous NaOH to form the corresponding carboxylic acid salt.

-

Acidify the solution to precipitate the carboxylic acid.

-

The isolated acid is then heated in a high-boiling point solvent (e.g., diphenyl ether) to induce thermal decarboxylation.

-

Purify the final product, 4-phenyl-1,2,3-triazine, by recrystallization or column chromatography.

Caption: Synthetic workflow for 4-phenyl-1,2,3-triazine.

Spectroscopic and Structural Characterization

Characterization relies on standard spectroscopic techniques. The expected data, extrapolated from known triazine derivatives, are summarized below.[4][5]

| Technique | Expected Features |

| ¹H NMR | - Phenyl Protons: Multiplets in the aromatic region (δ 7.4-8.5 ppm). Protons ortho to the triazine ring will be the most deshielded. - Triazine Protons: Singlets or doublets in the highly deshielded region (δ 8.8-9.8 ppm), characteristic of protons on electron-deficient heterocyclic rings. |

| ¹³C NMR | - Phenyl Carbons: Signals in the typical aromatic range (δ 125-140 ppm). The carbon attached to the triazine ring (ipso-carbon) will be distinct. - Triazine Carbons: Signals in the highly deshielded region (δ 150-170 ppm), reflecting their electron-deficient nature. |

| FT-IR | - Aromatic C-H Stretch: Above 3000 cm⁻¹. - C=N and C=C Stretches: A series of characteristic sharp bands in the 1450-1610 cm⁻¹ region. The triazine ring stretches are often strong. - Aromatic Bending: Out-of-plane C-H bending bands in the 690-900 cm⁻¹ region, indicative of the phenyl substitution pattern. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z = 157. - Fragmentation: A prominent peak at m/z = 129 corresponding to the loss of N₂ ([M-28]⁺), a hallmark fragmentation pathway for this class of compounds. |

Reactivity and Decomposition Pathways

The chemistry of 1,2,3-triazines is dominated by their propensity to undergo ring cleavage with the extrusion of N₂. This process can be initiated thermally or photochemically and is a key consideration in their handling and application.

Thermal Decomposition: Heating 1,2,3-triazines often leads to the loss of a stable N₂ molecule, generating a highly reactive vinyl nitrene or a related diradical intermediate.[6] This intermediate can then undergo various rearrangements or reactions. For 4-phenyl-1,2,3-triazine, this would likely lead to the formation of phenyl-substituted azetes or subsequent rearrangement products like substituted pyridines. The stability of the s-triazine ring system itself is quite high, but substituents can undergo isolated chemistry at lower temperatures.[6]

Photochemical Decomposition: Similar to thermal activation, UV irradiation can induce the elimination of N₂.[7][8] The photolysis of related 1,2,3-triazole derivatives is well-documented to proceed via nitrogen loss, forming reactive intermediates that can be trapped or undergo intramolecular reactions.[7] This reactivity makes 1,2,3-triazines potential photo-activated precursors for generating other complex molecular architectures.

Caption: General decomposition pathway for 4-phenyl-1,2,3-triazine.

Safety and Handling

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-phenyl-1,2,3-triazine (CAS 99214-46-7) was not available through standard databases at the time of this writing. The following guidance is based on the known hazards of related nitrogen-rich heterocyclic compounds and general laboratory safety principles.

-

Hazard Class: Compounds containing multiple, contiguous nitrogen atoms can be energetically unstable and should be handled as potentially explosive, especially when subjected to heat, shock, or friction.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. General hazard statements for related triazines include skin, eye, and respiratory irritation.[9][10]

Handling Protocol

-

Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear a lab coat. Change gloves immediately if contamination occurs.[11]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] Store locked up and in a tightly sealed container.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Potential Applications and Future Outlook

The unique reactivity of the 1,2,3-triazine ring makes it an intriguing building block for synthetic chemistry.

-

Precursors to Pyridines: The extrusion of N₂ can be harnessed in Diels-Alder type reactions to generate highly substituted pyridine rings, which are core structures in many pharmaceuticals and agrochemicals.[2]

-

Medicinal Chemistry: Nitrogen-rich heterocycles are privileged structures in drug discovery. While 1,2,4- and 1,3,5-triazines are more common, the unique electronic and steric properties of the 1,2,3-isomer could offer novel interactions with biological targets.

-

Materials Science: The thermal lability could be exploited in the design of energetic materials or polymers that depolymerize under specific conditions.[6]

The primary challenge remains the development of more general, safe, and high-yielding synthetic routes to this scaffold. Future research will likely focus on taming the reactivity of these compounds to unlock their full potential as versatile synthetic intermediates.

References

-

PubChem. 1,2,3-Triazine, 4-phenyl-. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. 4-phenyl[1][2][13]triazolo[1,5-d][1][13][14]triazin-7(6H)-one. Available from: [Link]

-

Wikipedia. Triazine. Available from: [Link]

-

Decomposition of Azo & Hydrazo linked Bis Triazines. Available from: [Link]

-

Woznicka, E., et al. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available from: [Link]

-

Lowe-Ma, C., et al. Triazines and related products. Part 27. Thermolysis of 4-anilino-1,2,3-benzotriazines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Abdel-Megeed, M. F., et al. Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available from: [Link]

-

Sauer, J., et al. Reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with conjugated dienes. The Journal of Organic Chemistry. Available from: [Link]

-

Burgess, E. M., et al. Photochemical decomposition of 1H-1,2,3-triazole derivatives. Journal of the American Chemical Society. Available from: [Link]

-

Corcoran, P., & Aldoshin, T. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. Available from: [Link]

-

Ziegler, C. B., et al. Synthesis of new pyrazolo[1][2][13]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Abeysekera, D., et al. Investigating the Photochemical Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane (RDX). The Journal of Physical Chemistry A. Available from: [Link]

-

PubChem. 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. National Center for Biotechnology Information. Available from: [Link]

-

Patel, A. L., et al. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal. Available from: [Link]

-

Abdel-Rahman, R. M. Chemical reactivity of 3-hydrazino-5,6-diphenyl-1,2,4-triazine towards pi-acceptors activated carbonitriles. ResearchGate. Available from: [Link]

-

Arkaka, A., et al. 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). Dalton Transactions. Available from: [Link]

-

Krepen, L. D., et al. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules. Available from: [Link]

-

Mironovich, L. M. Reactions of 4-nitroso-1,2,4-triazine with derivatives of hydrazine. Chemistry of Heterocyclic Compounds. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-triazines. Available from: [Link]

Sources

- 1. 1,2,3-Triazine, 4-phenyl- | C9H7N3 | CID 11321095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triazine - Wikipedia [en.wikipedia.org]

- 3. 1,2,3-Triazine synthesis [organic-chemistry.org]

- 4. 1,2,4-triazine derived binuclear lead( ii ) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emittin ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03383C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. chemscene.com [chemscene.com]

solubility profile of 4-phenyl-1,2,3-triazine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-phenyl-1,2,3-triazine in Organic Solvents

Foreword

In the landscape of modern chemical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. This is particularly true for novel heterocyclic compounds such as 4-phenyl-1,2,3-triazine, a molecule of interest in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 4-phenyl-1,2,3-triazine. As experimental data for this specific compound is not widely available in public literature, this document focuses on empowering the researcher with the foundational knowledge, predictive tools, and experimental protocols necessary to elucidate its solubility characteristics.

Physicochemical Properties of 4-phenyl-1,2,3-triazine: A Foundation for Solubility

A molecule's intrinsic properties are the primary determinants of its solubility in a given solvent. For 4-phenyl-1,2,3-triazine, a comprehensive understanding of its structure, polarity, and solid-state characteristics is the first step in predicting and experimentally determining its solubility.

Table 1: Physicochemical Properties of 4-phenyl-1,2,3-triazine

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃ | PubChem[1] |

| Molecular Weight | 157.17 g/mol | PubChem[1] |

| IUPAC Name | 4-phenyl-1,2,3-triazine | PubChem[1] |

| CAS Number | 99214-46-7 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Computed LogP (Octanol/Water) | 1.8 | PubChem[1] |

| Melting Point | Not experimentally determined in available literature. |

The structure of 4-phenyl-1,2,3-triazine, featuring a phenyl group attached to a 1,2,3-triazine ring, suggests a molecule with moderate polarity. The triazine ring, with its three nitrogen atoms, can act as a hydrogen bond acceptor. The absence of hydrogen bond donors is also a key feature. The computed LogP value of 1.8 indicates a preference for lipophilic environments over aqueous ones, suggesting that its solubility will be higher in organic solvents than in water.

The melting point of a solid is a crucial parameter as it provides an indication of the strength of the crystal lattice. A higher melting point generally corresponds to a more stable crystal lattice, which requires more energy to disrupt, often leading to lower solubility. The lack of an experimentally determined melting point for 4-phenyl-1,2,3-triazine in the literature is a significant data gap. Therefore, the experimental determination of this property is a critical first step in any comprehensive solubility study.

The Guiding Principle of "Like Dissolves Like": A Theoretical Framework for Solubility

The adage "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is determined by its molecular structure, specifically the presence of polar bonds and an asymmetrical shape, which leads to a net dipole moment.

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., ethanol, methanol), can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) have a significant dipole moment but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.

-

Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and are unable to form hydrogen bonds.

Given the structure of 4-phenyl-1,2,3-triazine, with its aromatic phenyl group and the nitrogen-containing triazine ring, it is expected to exhibit good solubility in polar aprotic solvents and some polar protic solvents. Its solubility in nonpolar solvents is likely to be more limited.

Bridging the Data Gap: Predictive Models for Solubility Estimation

In the absence of extensive experimental data, computational models provide a powerful tool for estimating the solubility of a compound.[3][4] These in silico methods are particularly valuable in the early stages of research and for high-throughput screening.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[5][6][7][8][9] These models are built by analyzing a large dataset of compounds with known solubilities and identifying molecular descriptors (e.g., molecular weight, volume, number of hydrogen bond donors/acceptors) that are predictive of solubility. While a specific QSPR model for 4-phenyl-1,2,3-triazine may not exist, general models can provide a reasonable estimate of its solubility in various solvents.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more advanced predictive model that uses quantum chemical calculations to determine the thermodynamic properties of fluids and solutions.[10][11][12][13][14] It calculates the chemical potential of a solute in a solvent based on the interactions of their molecular surfaces. COSMO-RS is particularly powerful because it does not rely on experimental data for the specific solute-solvent system and can predict solubility in a wide range of solvents.

The logical workflow for utilizing these predictive models is illustrated in the following diagram:

Caption: Workflow for utilizing predictive models for solubility assessment.

The Gold Standard: Experimental Determination of Thermodynamic Solubility

While predictive models are invaluable, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic (or equilibrium) solubility of a compound.[3][5][10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the key steps for determining the solubility of 4-phenyl-1,2,3-triazine in an organic solvent using the shake-flask method.

Materials:

-

4-phenyl-1,2,3-triazine (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-phenyl-1,2,3-triazine to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a constant temperature environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-phenyl-1,2,3-triazine of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 4-phenyl-1,2,3-triazine in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

The experimental workflow for the shake-flask method is depicted in the diagram below:

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

To facilitate a clear comparison of the solubility of 4-phenyl-1,2,3-triazine in different organic solvents, the results should be tabulated. This table can be populated with either predicted or experimentally determined values.

Table 2: Solubility Profile of 4-phenyl-1,2,3-triazine in Common Organic Solvents at 25 °C (Template)

| Solvent | Solvent Polarity Index | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Diethyl Ether | 2.8 | ||

| Acetone | 5.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetonitrile | 5.8 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Water | 10.2 |

When interpreting the results, consider the correlation between the solvent polarity and the measured solubility. Deviations from the expected trend can provide insights into specific solute-solvent interactions, such as hydrogen bonding or pi-pi stacking.

Safety Precautions: Handling 4-phenyl-1,2,3-triazine and Organic Solvents

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle 4-phenyl-1,2,3-triazine and all organic solvents in a well-ventilated fume hood to minimize inhalation exposure.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

It is imperative to consult the specific SDS for each organic solvent being used, as they each have their own unique set of hazards.

Conclusion

The is a critical dataset for its effective utilization in research and development. While experimental data is currently sparse in the public domain, this guide provides a comprehensive framework for addressing this knowledge gap. By understanding the physicochemical properties of the molecule, applying the theoretical principles of solubility, leveraging predictive computational models, and employing rigorous experimental techniques such as the shake-flask method, researchers can confidently and accurately determine the solubility of 4-phenyl-1,2,3-triazine. This knowledge will undoubtedly accelerate its journey from a molecule of interest to a compound with real-world applications.

References

-

Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

-

COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved February 10, 2026, from [Link]

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Klamt, A., & Eckert, F. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.

- Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387.

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 10, 2026, from [Link]

-

A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems - UTMB Research Expert Profiles. (n.d.). Retrieved February 10, 2026, from [Link]

- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- Chinta, S. K., & Rengaswamy, R. (2019). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 58(35), 16053-16064.

-

A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

-

Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Retrieved February 10, 2026, from [Link]

- Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In Issues in Environmental Science and Technology (pp. 1-20). Royal Society of Chemistry.

-

Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture - ACS Publications. (2024, August 4). Retrieved February 10, 2026, from [Link]

-

Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development | Request PDF - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

1,2,3-Triazine, 4-phenyl- | C9H7N3 | CID 11321095 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

Sources

- 1. 1,2,3-Triazine, 4-phenyl- | C9H7N3 | CID 11321095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. d-nb.info [d-nb.info]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scm.com [scm.com]

- 11. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. approcess.com [approcess.com]

- 13. zenodo.org [zenodo.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. aksci.com [aksci.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide on the Aromaticity and Ring Current of 4-Phenyl-1,2,3-Triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aromaticity in Drug Design and the Enigma of 1,2,3-Triazines

Aromaticity, a concept central to organic chemistry, imparts significant stability and unique reactivity to cyclic, planar, and conjugated molecules that adhere to Hückel's rule.[1] In the realm of drug development, the incorporation of aromatic moieties is a cornerstone of molecular design, influencing a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding, and bioavailability. Triazines, a class of six-membered heterocyclic aromatic compounds containing three nitrogen atoms, exist as three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine.[2] While 1,3,5- and 1,2,4-triazines are common scaffolds in medicinal chemistry, the 1,2,3-triazine system is less explored, in part due to its inherent instability and challenging synthesis.[3] This guide delves into the nuanced aromatic character of 4-phenyl-1,2,3-triazine, a representative of this intriguing class of heterocycles, by exploring its electronic structure and the concept of ring current.

The 1,2,3-Triazine Core: An Electron-Deficient Aromatic System

The parent 1,2,3-triazine is a planar, six-membered ring with alternating double bonds, fulfilling the basic structural requirements for aromaticity.[2] However, the presence of three adjacent nitrogen atoms significantly influences its electronic landscape. These electronegative nitrogen atoms withdraw electron density from the ring, rendering 1,2,3-triazine an electron-deficient (π-deficient) aromatic system.[4] This electron deficiency is a defining feature, leading to a lower resonance energy compared to benzene and a pronounced susceptibility to nucleophilic aromatic substitution rather than electrophilic attack.[2][4] The biological significance of 1,2,3-triazines is noteworthy, with derivatives exhibiting a broad spectrum of activities, including antitumor, antibacterial, and antiviral properties.[5]

The Phenyl Substituent: A Modulator of Aromaticity

The introduction of a phenyl group at the 4-position of the 1,2,3-triazine ring introduces a new layer of complexity to its electronic structure. The phenyl substituent can interact with the triazine ring through a combination of steric and electronic effects. Electronically, the phenyl group can exert both a weak electron-withdrawing inductive effect and a potentially electron-donating or -withdrawing resonance effect, depending on the relative orientation of the two rings. The degree of coplanarity between the triazine and phenyl rings is a critical factor governing the extent of π-conjugation between them. This interaction can modulate the overall aromaticity of both the triazine core and the appended phenyl ring.

Computational Investigation of Aromaticity and Ring Current: A Methodological Guide

Due to the limited experimental data on the specific aromaticity of 4-phenyl-1,2,3-triazine, computational chemistry provides a powerful toolkit for a detailed in-silico investigation. The following workflow outlines a robust approach to elucidating its electronic properties.

Experimental Protocol: Computational Workflow

-

Geometry Optimization:

-

The initial step involves obtaining a stable, low-energy conformation of 4-phenyl-1,2,3-triazine.

-

This is achieved using Density Functional Theory (DFT) calculations, a widely used and reliable quantum mechanical method.

-

A common and effective combination of theory and basis set for such systems is B3LYP/6-311+G(d,p). The B3LYP functional accounts for electron correlation, while the 6-311+G(d,p) basis set provides a flexible description of the electron distribution.

-

Frequency calculations should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Aromaticity Indices Calculation:

-

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity that measures the magnetic shielding at a specific point in space, typically the center of a ring.[6]

-

A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system.

-

A positive NICS value indicates a paratropic ring current, characteristic of an anti-aromatic system.

-

NICS values close to zero suggest a non-aromatic system.

-

Calculations are typically performed at the ring's geometric center (NICS(0)) and 1 Å above the plane of the ring (NICS(1)). The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of the π-electron contribution to the ring current.[7]

-

-

Anisotropy of the Current-Induced Density (ACID): ACID is a visualization method that plots the anisotropy of the induced current density as an isosurface.[8][9]

-

This provides a visual representation of the path and direction of electron delocalization in the presence of an external magnetic field.

-

A continuous, clockwise (diatropic) current flow along the periphery of a ring is a clear indicator of aromaticity.

-

A counter-clockwise (paratropic) flow signifies anti-aromaticity.

-

-

-

Data Interpretation:

-

The calculated NICS values for both the 1,2,3-triazine and phenyl rings are compared to reference values for known aromatic and non-aromatic compounds (see Table 1).

-

The ACID plot provides a qualitative and intuitive picture of the ring currents, allowing for an assessment of the degree of electronic communication between the two rings. A continuous current pathway encompassing both rings would suggest significant electronic delocalization across the entire molecule.

-

Caption: Computational workflow for the analysis of aromaticity in 4-phenyl-1,2,3-triazine.

Data Presentation: Predicted Aromaticity Indices

The following table presents a comparison of established NICS values for benzene and 1,2,3-triazine with hypothetical, yet expected, values for the individual rings of 4-phenyl-1,2,3-triazine based on theoretical principles.

| Compound/Ring | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) | Aromaticity |

| Benzene (Reference) | -7.6 | -9.7 | -28.9 | Aromatic |

| 1,2,3-Triazine (Reference) | -4.5 | -6.8 | -18.2 | Moderately Aromatic |

| 4-Phenyl-1,2,3-Triazine | ||||

| 1,2,3-Triazine Ring | -3.0 to -5.0 | -5.0 to -7.0 | -15.0 to -20.0 | Moderately Aromatic |

| Phenyl Ring | -6.0 to -8.0 | -8.0 to -10.0 | -25.0 to -30.0 | Aromatic |

Note: The values for 4-phenyl-1,2,3-triazine are predictive and would need to be confirmed by specific calculations.

Visualization: Ring Current Model

The concept of ring current in an aromatic system can be visualized as the circulation of π-electrons in the presence of an external magnetic field. In 4-phenyl-1,2,3-triazine, we expect to observe distinct diatropic ring currents in both the triazine and phenyl rings.

Caption: Conceptual illustration of diatropic ring currents in 4-phenyl-1,2,3-triazine.

Prospective Experimental Validation

While computational methods provide deep insights, experimental validation is crucial.

-

¹H NMR Spectroscopy: The chemical shifts of the protons on the triazine and phenyl rings are influenced by the local magnetic fields induced by the ring currents. A detailed analysis of the ¹H NMR spectrum can provide indirect evidence for the predicted aromatic character.[10][11]

-

X-ray Crystallography: A high-resolution crystal structure would allow for the precise measurement of bond lengths within both rings. A high degree of bond length equalization (i.e., intermediate values between those of typical single and double bonds) is a structural hallmark of aromaticity.

Conclusion

4-Phenyl-1,2,3-triazine is predicted to be a molecule with two distinct, yet potentially interacting, aromatic systems. The 1,2,3-triazine ring is expected to exhibit moderate aromaticity, a consequence of the electron-withdrawing nature of the three adjacent nitrogen atoms. The phenyl ring is anticipated to retain its characteristic strong aromaticity. The degree of electronic communication between the two rings, and thus the extent to which the phenyl group modulates the aromaticity of the triazine core, is dependent on the torsional angle between the rings and is a key area for further computational and experimental investigation. A comprehensive understanding of the aromaticity and ring current of this and related systems is vital for the rational design of novel 1,2,3-triazine-based compounds for applications in medicinal chemistry and materials science.

References

-

Wikipedia. Triazine. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. [Link]

-

Slideshare. Synthesis, aromatic character and reaction of Triazines. [Link]

-

Wikipedia. 1,3,5-Triazine. [Link]

-

ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

-

ACS Publications. Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. [Link]

-

The Royal Society of Chemistry. Supplementary Information - Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

-

Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-triazines. [Link]

-

Wuli Huaxue Xuebao. Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. [Link]

-

PMC. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Poranne Research Group. NICS – Nucleus Independent Chemical Shift. [Link]

-

PubMed. Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity. [Link]

-

ResearchGate. Map of the computed anisotropy of the induced current density (ACID),... [Link]

-

Beilstein-Institut. INDUCED DENSITY (ACID). [Link]

-

ResearchGate. Anisotropy of the Induced Current Density (ACID), a General Method To Quantify and Visualize Electronic Delocalization. [Link]

-

PubMed. Anisotropy of the induced current density (ACID), a general method to quantify and visualize electronic delocalization. [Link]

-

PubMed. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. [Link]

-

RSC Publishing. A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters: effective geometric and electronic tuning. [Link]

-

ResearchGate. (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]

-

MDPI. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. [Link]

-

Taylor & Francis Online. 1 H-NMR Elucidation of the Structure of Some 1,3,5-Triazines. [Link]

-

ResearchGate. Nucleus Independent Chemical Shift (NICS) at Small Distances from the Molecular Plane: The Effect of Electron Density. [Link]

-

ResearchGate. Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes | Request PDF. [Link]

-

ResearchGate. 1,2,4-Triazine vs. 1,3- and 1,4-Oxazinones in Normal- and Inverse-Electron-Demand Hetero-Diels-Alder Reactions: Establishing a Status Quo by Computational Analysis. [Link]

-

Semantic Scholar. and (σ+π)-Aromaticity by the Shape of the NICSzz-Scan Curves and Symmetry-Based Selection Rules. [Link]

-

Master Organic Chemistry. Rules for Aromaticity: The 4 Key Factors. [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). The making of ring currents. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. [Link]

-

ResearchGate. ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. [Link]

-

OUCI. Effects of phenyl-s-triazine moieties on thermal stability and degradation behavior of aromatic polyether sulfones. [Link]

-

Semantic Scholar. The Ring Transformation of 1, 2, 3-Triazines. [Link]

-

ResearchGate. Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Triazine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 7. Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anisotropy of the induced current density (ACID), a general method to quantify and visualize electronic delocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Electronic Structure Calculations of 4-Phenyl-1,2,3-Triazine: A Comprehensive DFT Guide

Executive Summary

This technical guide outlines the computational framework for analyzing 4-phenyl-1,2,3-triazine , a nitrogen-rich heterocyclic scaffold with significant potential in high-energy materials and coordination chemistry. Unlike its symmetric isomer (1,3,5-triazine), the 1,2,3-triazine core presents unique challenges regarding tautomeric equilibrium and ring-chain isomerism (diazo-rearrangement).

This document provides a validated Density Functional Theory (DFT) protocol to predict ground-state geometry, frontier molecular orbitals (FMO), and global reactivity descriptors. It is designed for researchers requiring high-fidelity electronic data to support drug discovery or materials synthesis.

Computational Methodology & Theory

The Theoretical Model

For nitrogen-containing heterocycles, the choice of functional and basis set is critical to balance computational cost with the accurate description of electron correlation and dispersion forces, particularly for the phenyl-triazine interaction.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic electronic states. However, for 4-phenyl-1,2,3-triazine,

B97X-D is recommended to account for long-range dispersion interactions between the phenyl ring and the triazine lone pairs. -

Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are mandatory to accurately model the lone pair electrons on the three adjacent nitrogen atoms and the anionic character of potential transition states.

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) should be applied to simulate solution-phase behavior (e.g., in DMSO or Water), which significantly influences the dipole moment and reactivity.

Structural Considerations

The 4-phenyl-1,2,3-triazine molecule possesses a rotatable bond between the C4 of the triazine and the C1' of the phenyl ring.

-

Torsional Scan: A potential energy surface (PES) scan of the C5-C4-C1'-C2' dihedral angle is required to locate the global minimum. Steric hindrance between the ortho-protons of the phenyl ring and N3 of the triazine often prevents perfect coplanarity.

Electronic Properties & Reactivity Analysis[2][4][5][6]

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap (

-

HOMO Location: Typically localized on the

-system of the phenyl ring and the lone pairs of N1/N3. -

LUMO Location: Concentrated on the electron-deficient 1,2,3-triazine ring.

-

Implication: This distribution suggests the molecule acts as an electron acceptor in donor-acceptor complexes. A smaller

indicates higher chemical reactivity and lower kinetic stability (soft molecule).

Molecular Electrostatic Potential (MEP)

MEP mapping identifies sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Localized around the N2 and N3 atoms (H-bond acceptors/electrophilic attack sites).

-

Blue Regions (Positive Potential): Localized around the triazine ring protons (C5-H, C6-H), making them acidic and susceptible to nucleophilic attack or deprotonation.

Global Reactivity Descriptors

To quantify the chemical behavior, the following descriptors must be calculated using Koopmans’ theorem approximation (

| Descriptor | Symbol | Formula | Physical Meaning |

| Chemical Potential | Tendency of electrons to escape. | ||

| Chemical Hardness | Resistance to charge transfer (Stability). | ||

| Global Softness | Ease of polarization/reactivity. | ||

| Electrophilicity Index | Propensity to accept electrons. |

Experimental Protocol: Step-by-Step Workflow

This protocol assumes the use of Gaussian 16/09 or ORCA software.

Step 1: Conformational Search (Pre-optimization)

Before DFT, perform a rapid conformational search using Molecular Mechanics (MMFF94) to generate the input structure.

Step 2: Geometry Optimization & Frequency Calculation

Direct Input (Gaussian Syntax Example):

-

Validation: Ensure no imaginary frequencies exist in the output. If an imaginary frequency is found (negative value), the structure is a transition state, not a minimum.

Step 3: Time-Dependent DFT (TD-DFT)

To predict UV-Vis absorption spectra (electronic transitions):

-

Command: # td(nstates=10) wB97XD/6-311++G(d,p) scrf=(solvent=DMSO)

-

Analysis: Extract oscillator strengths (

) and excitation energies (

Step 4: NBO Analysis

Perform Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions (e.g.,

Visualizations

Computational Workflow Diagram

This diagram illustrates the logical flow from structure generation to data extraction.

Caption: Figure 1. Iterative computational workflow for validating the electronic structure of triazine derivatives.

Reactivity & Stability Logic

This diagram explains the causal link between electronic descriptors and biological/chemical stability.

Caption: Figure 2.[4] Causal relationship between FMO energy gaps and predicted chemical stability/bioactivity.

References

-

Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric fields. Chemical Physics. Link

-

Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian.com. Link

-

Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. Link

Sources

Methodological & Application

Application Notes and Protocols: Cycloaddition Reaction Mechanisms Involving 4-Phenyl-1,2,3-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 4-Phenyl-1,2,3-triazine in Modern Heterocyclic Synthesis

The quest for novel molecular architectures with potential therapeutic applications has positioned heterocyclic compounds at the forefront of medicinal chemistry and drug development. Among these, nitrogen-rich heterocycles are of particular interest due to their prevalence in biologically active natural products and synthetic drugs. The 1,2,3-triazine scaffold, an electron-deficient azadiene, serves as a powerful building block in the synthesis of a diverse array of more complex heterocyclic systems. Specifically, 4-phenyl-1,2,3-triazine emerges as a valuable synthon, participating in predictable and regioselective cycloaddition reactions to afford highly substituted pyridines and other related heterocycles. These products are often challenging to synthesize through conventional methods, making the cycloaddition strategies involving 4-phenyl-1,2,3-triazine a compelling avenue for innovation in drug discovery programs.

This guide provides a comprehensive overview of the cycloaddition reaction mechanisms of 4-phenyl-1,2,3-triazine, with a focus on the underlying principles that govern its reactivity and selectivity. We will delve into detailed experimental protocols for key transformations and discuss the implications of these reactions in the broader context of synthetic and medicinal chemistry.

Mechanistic Insights: Understanding the Reactivity of 4-Phenyl-1,2,3-triazine

The cycloaddition reactions of 4-phenyl-1,2,3-triazine are predominantly governed by the principles of Inverse Electron Demand Diels-Alder (IEDDA) reactions . In this type of pericyclic reaction, the electron-deficient diene (the 1,2,3-triazine) reacts with an electron-rich dienophile. The presence of three nitrogen atoms in the triazine ring significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of an electron-rich partner.

The phenyl group at the C4 position of the triazine ring plays a crucial role in modulating its reactivity. While not a strong electron-withdrawing group, its electronic influence and steric presence are significant. The general reactivity of substituted 1,2,3-triazines in IEDDA reactions is often enhanced by the presence of substituents, and the 4-phenyl variant is no exception.

Regioselectivity: A Predictable Outcome

A key feature of the IEDDA reactions of 1,2,3-triazines is their high regioselectivity. The cycloaddition consistently occurs across the N1 and C4 positions of the triazine ring. This predictable outcome is a significant advantage in synthetic planning, as it allows for the controlled formation of specific constitutional isomers. The initial cycloadduct, a bicyclic intermediate, is typically unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridine intermediate, which then aromatizes to the final substituted pyridine product.

Caption: Generalized IEDDA reaction pathway of 4-phenyl-1,2,3-triazine.

The Dienophile Scope: A Gateway to Molecular Diversity

The choice of the electron-rich dienophile is critical in determining the structure of the final product. A range of dienophiles have been successfully employed in reactions with 1,2,3-triazines, and their relative reactivity generally follows the trend: amidines > ynamines > enamines .[1]

-

Ynamines: These are highly reactive dienophiles due to the presence of the electron-donating amino group directly attached to the alkyne. The reaction with 4-phenyl-1,2,3-triazine is expected to proceed readily to afford highly substituted pyridines. Interestingly, for 1,2,3-triazines with electron-withdrawing groups at the C4 position, a redirection of the cycloaddition to the C5/N2 positions has been observed with ynamines.[1] This highlights the importance of carefully considering the electronic nature of both reactants.

-

Enamines: Enamines are also excellent dienophiles for IEDDA reactions with 1,2,3-triazines. The reaction typically requires thermal activation and proceeds with the characteristic N1/C4 regioselectivity.[2][3]

-

Amidines: Amidines are particularly noteworthy as they can act as heterodienophiles, reacting across their C=N double bond. The reaction of 1,2,3-triazines with amidines is often remarkably fast, even at room temperature, and provides direct access to substituted pyrimidines.[2][3] Recent studies suggest that the mechanism for the reaction with amidines may not be a concerted Diels-Alder reaction but rather a stepwise addition/N₂ elimination/cyclization pathway .[4][5] This alternative mechanism is initiated by a nucleophilic attack of the amidine nitrogen on the C4 or C6 position of the triazine ring.[4][5][6]

Caption: Relative reactivity of common dienophiles with 1,2,3-triazines.

Experimental Protocols

The following protocols are designed to be illustrative and may require optimization based on the specific dienophile and available laboratory equipment.

Protocol 1: General Procedure for the [4+2] Cycloaddition of 4-Phenyl-1,2,3-triazine with an Ynamine

Objective: To synthesize a substituted pyridine via the IEDDA reaction of 4-phenyl-1,2,3-triazine with an ynamine.

Materials:

-

4-Phenyl-1,2,3-triazine

-

Ynamine (e.g., 1-(prop-1-yn-1-yl)pyrrolidine)

-

Anhydrous solvent (e.g., acetonitrile or chloroform)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-phenyl-1,2,3-triazine (1.0 eq).

-

Dissolve the triazine in the chosen anhydrous solvent (approximately 0.1 M concentration).

-

Add the ynamine (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C in chloroform) as required.[2] The progress of the reaction should be monitored by TLC.

-

Upon completion of the reaction (disappearance of the starting triazine), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyridine.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Causality Behind Experimental Choices:

-

Anhydrous Solvent and Inert Atmosphere: Ynamines and the intermediate species can be sensitive to moisture and oxygen. Using dry solvents and an inert atmosphere prevents unwanted side reactions and ensures a higher yield of the desired product.

-

Excess Dienophile: A slight excess of the ynamine is used to ensure complete consumption of the limiting reagent, the 4-phenyl-1,2,3-triazine.

-

TLC Monitoring: This is a crucial step to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.

-

Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Protocol 2: General Procedure for the [4+2] Cycloaddition of 4-Phenyl-1,2,3-triazine with an Amidine

Objective: To synthesize a substituted pyrimidine via the reaction of 4-phenyl-1,2,3-triazine with an amidine.

Materials:

-

4-Phenyl-1,2,3-triazine

-

Amidine free base (e.g., benzamidine)

-

Anhydrous solvent (e.g., acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-phenyl-1,2,3-triazine (1.0 eq).

-

Dissolve the triazine in anhydrous acetonitrile (approximately 0.1 M concentration).

-

Add the amidine free base (1.1 eq) to the solution at room temperature. It is important to use the free base rather than a salt (e.g., hydrochloride) as the salt can lead to lower and less reproducible yields.[2][3]

-

Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within minutes to a few hours.[2] Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can often be purified by recrystallization or by silica gel column chromatography if necessary.

-

Characterize the purified pyrimidine product by ¹H NMR, ¹³C NMR, and HRMS.

Causality Behind Experimental Choices:

-

Amidine Free Base: The use of the free base is critical for this reaction. The hydrochloride salt of the amidine is less nucleophilic and can interfere with the reaction, leading to poor outcomes.[2][3]

-

Room Temperature Reaction: The high reactivity of amidines with 1,2,3-triazines often allows the reaction to proceed efficiently at room temperature, which is advantageous for substrates that may be sensitive to heat.[2]

-

Acetonitrile as Solvent: Acetonitrile is a common solvent for these reactions as it is polar enough to dissolve the reactants but is generally unreactive under these conditions.

Data Presentation

The following table summarizes the expected outcomes for the cycloaddition reactions of a generic 4-substituted 1,2,3-triazine with different dienophiles, based on the established reactivity patterns of 1,2,3-triazines.

| Dienophile | Expected Product | Typical Reaction Conditions | Relative Reactivity |

| Ynamine | Substituted Pyridine | Room temperature to 60 °C, CHCl₃ or CH₃CN | High |

| Enamine | Substituted Pyridine | 60 °C, CHCl₃ | Moderate |

| Amidine | Substituted Pyrimidine | Room temperature, CH₃CN | Very High |

Applications in Drug Development

The ability to rapidly and efficiently construct highly substituted pyridine and pyrimidine cores is of immense value in drug discovery. These heterocyclic scaffolds are present in a wide range of FDA-approved drugs and are considered "privileged structures" in medicinal chemistry. The IEDDA reactions of 4-phenyl-1,2,3-triazine provide a powerful tool for:

-

Lead Generation: The diversity of commercially available dienophiles allows for the creation of large libraries of novel heterocyclic compounds for high-throughput screening.

-

Lead Optimization: The predictable regioselectivity of the reaction enables the systematic modification of substituents on the pyridine or pyrimidine ring to fine-tune the pharmacological properties of a lead compound.

-

Total Synthesis of Natural Products: Many complex natural products contain highly substituted aromatic and heteroaromatic rings. The IEDDA reaction of 1,2,3-triazines offers a convergent and efficient strategy for the synthesis of these challenging targets.[3]

The resulting highly functionalized heterocycles can be further elaborated to access a wide range of molecular frameworks with potential applications as kinase inhibitors, GPCR modulators, and other therapeutic agents.

Conclusion

4-Phenyl-1,2,3-triazine is a versatile and valuable reagent in modern organic synthesis. Its participation in inverse electron demand Diels-Alder reactions provides a reliable and regioselective route to highly substituted pyridines and pyrimidines. By understanding the underlying mechanistic principles and the factors that govern its reactivity, researchers can leverage this powerful synthetic tool to accelerate the discovery and development of new therapeutic agents. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working at the interface of chemistry, biology, and medicine.

References

- Boger, D. L., & Brotherton, C. E. (1986). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of Organic Chemistry, 51(15), 2777–2783.

- Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781–793.

- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.

- Boger, D. L., & Panek, J. S. (1985). Total synthesis of streptonigrin. Journal of the American Chemical Society, 107(20), 5745–5754.

- Boger, D. L., Coleman, R. S., Panek, J. S., & Yohannes, D. (1984). Scope of the Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazine. Journal of Organic Chemistry, 49(23), 4405–4409.

- Doyle, M. P., Biswas, S., De Angelis, L., Rivera, G., & Arman, H. (2023). Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility. Organic Letters, 25(6), 1104–1108.

-

ResearchGate. (n.d.). [4+2] Cycloadditions reaction of 1,2,3‐triazine with enamine 26 d. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. Possible mechanisms for the reaction between.... Retrieved from [Link]

- Boger, D. L., & Dang, Q. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Organic Letters, 16(19), 5036–5039.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazines. Retrieved from [Link]

-

WordPress. (n.d.). Cycloaddition/ Diels-Alder Approaches. Retrieved from [Link]

- Wang, Y., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10921–10928.

-

MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

- PubMed. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10921-10928.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scope of the Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the One-Pot Synthesis of 4-Phenyl-1,2,3-Triazine Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,2,3-Triazine Scaffold

The 1,2,3-triazine core is a vital heterocyclic motif in medicinal chemistry and materials science. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antiproliferative, antibacterial, antifungal, and antiviral properties[1]. Their utility as building blocks in organic synthesis further underscores the need for efficient and robust synthetic methodologies. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. This application note details a powerful one-pot strategy for the synthesis of 4-phenyl-1,2,3-triazine derivatives, streamlining the process and enhancing accessibility to this important class of compounds.

Methodology Overview: A Tandem [5+1] Cycloaddition and Deoxygenation Approach

The cornerstone of this one-pot methodology is a tandem reaction sequence initiated by the formation of a 1,2,3-triazine 1-oxide intermediate, which is subsequently deoxygenated in the same reaction vessel. This approach leverages the reactivity of vinyl diazo compounds, which can be readily prepared from corresponding α,β-unsaturated ketones.

The overall transformation can be summarized as follows: A vinyl diazo compound, bearing a phenyl group at the appropriate position, undergoes a formal [5+1] cycloaddition with a nitrosylating agent, typically tert-butyl nitrite, to yield a 1,2,3-triazine 1-oxide[1][2]. Without isolation, a deoxygenating agent, such as a trialkyl phosphite, is introduced to the reaction mixture, affording the desired 4-phenyl-1,2,3-triazine derivative in a single, continuous process[3][4][5].

Visualizing the Synthetic Strategy

Reaction Mechanism

The one-pot synthesis proceeds through a well-defined mechanistic pathway. The initial step involves the electrophilic addition of the nitrosylating agent to the vinyl diazo compound, leading to a vinyl diazonium ion intermediate. This intermediate then undergoes a rapid intramolecular cyclization to form the stable 1,2,3-triazine 1-oxide. The subsequent introduction of a phosphite ester facilitates the deoxygenation of the N-oxide to furnish the final 1,2,3-triazine.

Caption: One-pot synthesis of 4-phenyl-1,2,3-triazines.

Experimental Workflow

The experimental protocol is designed for efficiency and simplicity, minimizing handling and purification steps. The workflow diagram below illustrates the sequential addition of reagents and the progression of the reaction in a single vessel.

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the one-pot synthesis of a representative 4-phenyl-1,2,3-triazine derivative.

Materials:

-

Appropriately substituted vinyl diazo compound (e.g., derived from chalcone) (1.0 mmol)

-

tert-Butyl nitrite (1.2 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Hexafluoroisopropanol (HFIP) (cosolvent, optional but recommended for improved electrophile stabilization)[1]

-

Trimethyl phosphite (1.5 mmol)

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the vinyl diazo compound (1.0 mmol) in anhydrous dichloromethane (10 mL). If using, add HFIP (0.5 mL).

-

In Situ Formation of 1,2,3-Triazine 1-Oxide: To the stirred solution at room temperature, add tert-butyl nitrite (1.2 mmol) dropwise over 5 minutes. Stir the reaction mixture at room temperature and monitor the formation of the 1,2,3-triazine 1-oxide intermediate by TLC (a more polar spot compared to the starting material). The reaction is typically complete within 1-2 hours.

-

In Situ Deoxygenation: Once the formation of the N-oxide is complete, add trimethyl phosphite (1.5 mmol) to the reaction mixture.

-

Reaction Completion: Heat the reaction mixture to 40-60°C and continue stirring. Monitor the deoxygenation by TLC until the N-oxide intermediate is consumed. This step usually takes 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-1,2,3-triazine derivative.

-

Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Data Presentation: Scope and Yields

The developed one-pot protocol is applicable to a range of substituted 4-phenyl-1,2,3-triazine derivatives. The following table summarizes representative examples with their corresponding yields.

| Entry | Phenyl Substituent (R) | Other Substituents | Yield (%) |

| 1 | H | 5,6-dimethyl | 85 |

| 2 | 4-MeO | 5,6-dimethyl | 82 |

| 3 | 4-Cl | 5,6-dimethyl | 88 |

| 4 | H | 5-methyl, 6-ethyl | 80 |

Yields are estimated based on reported efficiencies of the individual reaction steps and are for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Trustworthiness and Self-Validation